5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile
Overview
Description
5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry due to their potential therapeutic properties, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile typically involves multiple steps, including the protection of hydroxyl groups, nucleophilic substitution, and esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the cyano or iodo groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into DNA or RNA, disrupting normal cellular processes and providing insights into genetic regulation and expression.
Medicine
Medically, this compound shows promise in antiviral and anticancer therapies. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development, particularly in targeting rapidly dividing cells.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile involves its incorporation into nucleic acids. By mimicking natural nucleosides, it can inhibit DNA or RNA polymerases, leading to the termination of nucleic acid synthesis. This disruption can halt the proliferation of viruses or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R,5S)-3,4-Diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
- [(2R,3R,4R,5R,6S)-3,4,6-TRIS(ACETYLOXY)-5-ACETAMIDOOXAN-2-YL]METHYL ACETATE
Uniqueness
What sets 5-Iodo-1-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)-imidazo-4-carbonitrile apart is its specific functional groups, such as the cyano and iodo groups, which provide unique reactivity and potential for diverse chemical transformations. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16IN3O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-17)14(19)16/h6,11-13,15H,5H2,1-3H3/t11-,12-,13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKJMOSDZVYMCR-RGCMKSIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=C2I)C#N)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=C2I)C#N)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16IN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561647 | |
Record name | 5-Iodo-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59354-00-6 | |
Record name | 5-Iodo-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-imidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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